molecular formula C19H16N2O3S B11039538 Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate

Cat. No.: B11039538
M. Wt: 352.4 g/mol
InChI Key: BWMVTZCRZJUGCI-PQUVRPEGSA-N
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Description

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances their pharmacological properties, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate typically involves the reaction of phenyl isothiocyanate with aniline and acetylenic ester in the presence of a catalyst. One common method uses nano CuFe2O4 as a catalyst in ethanol at room temperature. The reaction mixture is stirred until completion, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using eco-friendly solvents and catalysts, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate
  • 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives

Uniqueness

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate is unique due to its specific structural features, such as the benzyl and phenylimino groups, which contribute to its distinct pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry further highlight its uniqueness .

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (2Z)-2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)acetate

InChI

InChI=1S/C19H16N2O3S/c1-24-17(22)12-16-18(23)21(13-14-8-4-2-5-9-14)19(25-16)20-15-10-6-3-7-11-15/h2-12H,13H2,1H3/b16-12-,20-19?

InChI Key

BWMVTZCRZJUGCI-PQUVRPEGSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3

Origin of Product

United States

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